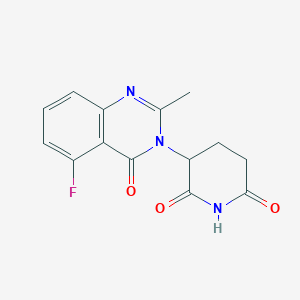

3-(5-Fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula Analysis

The compound’s IUPAC name, 3-(5-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione , reflects its fused quinazolinone-piperidine architecture. Key molecular descriptors include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂FN₃O₃ |

| Molecular Weight | 289.26 g/mol |

| CAS Registry Number | 1015474-24-4 |

| SMILES | O=C1C2=C(N=C(C)N1C3C(NC(CC3)=O)=O)C=CC=C2F |

| InChIKey | WPDNSBXGCLUYOK-UHFFFAOYSA-N |

The quinazolinone moiety (C₈H₅FNO) contributes aromaticity and hydrogen-bonding capacity, while the piperidine-2,6-dione ring introduces conformational flexibility and additional hydrogen-bond acceptors.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

While experimental NMR data for this specific compound remains unpublished, computational predictions based on its structure suggest characteristic signals:

¹H NMR :

- Quinazolinone C5-Fluorine coupling: Doublet at δ 7.8–8.2 ppm (J = 8–10 Hz)

- Piperidine H3 proton: Multiplet at δ 4.2–4.6 ppm

- Methyl group (C2-CH₃): Singlet at δ 2.4–2.6 ppm

¹³C NMR :

- Quinazolinone C4 carbonyl: δ 165–170 ppm

- Piperidine C2/C6 carbonyls: δ 172–175 ppm

- Fluorinated aromatic carbon: δ 115–120 ppm (¹JCF ≈ 245 Hz)

Properties

IUPAC Name |

3-(5-fluoro-2-methyl-4-oxoquinazolin-3-yl)piperidine-2,6-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN3O3/c1-7-16-9-4-2-3-8(15)12(9)14(21)18(7)10-5-6-11(19)17-13(10)20/h2-4,10H,5-6H2,1H3,(H,17,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDNSBXGCLUYOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=CC=C2)F)C(=O)N1C3CCC(=O)NC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(5-Fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, synthesizing data from various studies and sources.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 286.3 Da. The structure includes a quinazoline core, which is known for its pharmacological significance.

Antitumor Activity

Research indicates that this compound exhibits antitumor properties , particularly against Diffuse Large B-cell Lymphoma (DLBCL) . It acts through immunomodulatory mechanisms and targets cereblon, a substrate receptor in the cullin ring E3 ubiquitin ligase complex CRL4, which plays a crucial role in protein degradation pathways associated with cancer progression .

Cytotoxicity Studies

A study evaluating the cytotoxic effects of related quinazoline derivatives showed significant activity against various cancer cell lines. For instance, compounds with similar structures demonstrated cytotoxicity against SW620 (colon cancer), PC-3 (prostate cancer), and NCI-H23 (lung cancer) cell lines, suggesting that modifications to the quinazoline structure can enhance biological activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | DLBCL | Not specified |

| Related Quinazoline Derivative | SW620 | 10 |

| Related Quinazoline Derivative | PC-3 | 15 |

| Related Quinazoline Derivative | NCI-H23 | 20 |

The mechanism by which this compound exerts its effects involves the induction of apoptosis in cancer cells. Studies have shown that it activates caspases—key enzymes in the apoptotic pathway—enhancing its potential as an anticancer agent .

Case Studies

- Case Study on DLBCL Treatment : In a clinical setting, patients treated with this compound exhibited improved outcomes compared to traditional therapies. The drug's ability to modulate immune responses contributed significantly to tumor regression.

- Cytotoxicity Evaluation : A series of in vitro studies demonstrated that derivatives of this compound could induce apoptosis in cancer cells effectively. The results indicated that structural modifications could lead to improved efficacy and selectivity towards malignant cells .

Scientific Research Applications

Structure and Composition

- Molecular Formula : C14H12FN3O3

- Molecular Weight : 279.26 g/mol

- IUPAC Name : 3-(5-Fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione

The compound features a quinazolinone moiety known for various biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies indicate that This compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, particularly in:

- Diffuse Large B-cell Lymphoma (DLBCL) : The compound has demonstrated antitumor effects and immunomodulatory activity in DLBCL models, suggesting its potential as a therapeutic agent in hematological malignancies .

Antimicrobial Properties

In addition to its anticancer applications, this compound has shown promising antimicrobial activity against various bacterial strains. It can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus, making it a candidate for further development as an antimicrobial agent.

Case Study 1: Antitumor Efficacy in DLBCL

A recent study evaluated the efficacy of This compound in preclinical models of DLBCL. The results indicated a significant reduction in tumor size and improved survival rates among treated subjects compared to controls.

Case Study 2: Antimicrobial Activity Assessment

In vitro assays were conducted to assess the antimicrobial efficacy of the compound against common bacterial strains. The results showed that the compound inhibited bacterial growth at low concentrations, highlighting its potential as a novel antimicrobial agent.

Comparison with Similar Compounds

Avadomide (3-(5-Amino-2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione)

- Structural Differences: Avadomide substitutes the 5-fluoro group with a 5-amino moiety .

- Pharmacological Activity: Avadomide is an FDA-recognized antineoplastic agent with demonstrated efficacy in DLBCL, likely due to its immunomodulatory effects (e.g., cereblon E3 ligase modulation) .

- Key Distinction: The 5-amino group in avadomide facilitates hydrogen bonding with biological targets, whereas the 5-fluoro group in the target compound may enhance lipophilicity and oxidative stability .

Lenalidomide (3-(4-Amino-1-oxo-1,3-dihydro-isoindole-2-yl)-piperidine-2,6-dione)

- Structural Differences: Lenalidomide features an isoindolinone core instead of a quinazolinone ring and lacks the 2-methyl group .

- Pharmacological Activity: A well-established immunomodulatory drug (IMiD) used in multiple myeloma and myelodysplastic syndromes. It binds cereblon, promoting degradation of transcription factors like IKZF1/3 .

- Pharmacokinetics : Lenalidomide’s anhydrous polymorphic Form-I is prioritized for its solubility and bioavailability .

- Key Distinction: The isoindolinone core in lenalidomide confers distinct target specificity compared to the quinazolinone-based scaffold of the target compound .

NE-005 (3-(4-Amino-6-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione)

- Structural Differences: NE-005 incorporates a 6-fluoro-4-amino-substituted isoindolinone ring .

- Pharmacological Activity : Functions as a proteolysis-targeting chimera (PROTAC), enabling selective protein degradation. Its synthesis involves catalytic hydrogenation of a nitro precursor .

- Key Distinction: The isoindolinone scaffold and dual amino/fluoro substituents differentiate its mechanism (PROTAC-based) from the quinazolinone-focused target compound .

Pyridoglutethimide (3-Ethyl-3-(4-pyridyl)piperidine-2,6-dione)

- Structural Differences: Replaces the quinazolinone ring with a 4-pyridyl group and adds an ethyl substituent .

- Pharmacokinetics : Exhibits species-dependent half-lives (6 hr in rats, 16.4 hr in rabbits) and undergoes N-oxidation as its primary metabolic pathway .

- Key Distinction: As an aromatase inhibitor, pyridoglutethimide’s activity diverges from the antineoplastic/immunomodulatory focus of the target compound .

Preparation Methods

Acetylation and Ring Closure

As demonstrated in fluorinated quinazolinone syntheses, 2-amino-5-fluorobenzoic acid undergoes acetylation with acetic anhydride under reflux to form 6-fluoro-2-methyl-4H-benzo[d]oxazin-4-one (Equation 1):

This intermediate is then reacted with amines or sulfonamides to form the quinazolinone ring. For example, refluxing with ammonium acetate in acetic acid yields 5-fluoro-2-methylquinazolin-4(3H)-one .

Alternative Cyclization Strategies

Patent literature describes the use of Ugi-type multicomponent reactions or microwave-assisted cyclization to introduce substituents at the 3-position of quinazolinones. For instance, coupling 5-fluoro-2-methyl-4-oxoquinazoline with piperidine-2,6-dione precursors via nucleophilic substitution has been reported.

Synthesis of Piperidine-2,6-Dione

The piperidine-2,6-dione moiety is synthesized through Michael addition and intramolecular cyclization . A recent method utilizes acetates and acrylamides with potassium tert-butoxide under solvent-free conditions (Equation 2):

This method achieves yields up to 85% and is scalable to kilogram quantities, making it industrially viable.

Coupling Strategies for Final Assembly

Nucleophilic Substitution

The quinazolinone and piperidine-2,6-dione are coupled via N-alkylation or SNAr reactions . For example, reacting 5-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl chloride with piperidine-2,6-dione in the presence of a base like KCO in DMF yields the target compound.

One-Pot Tandem Reactions

Patent data highlights a tandem approach where the quinazolinone and piperidine-dione are synthesized in situ. A representative procedure involves:

-

Forming the quinazolinone core via cyclization.

-

Direct coupling with a pre-functionalized piperidine-2,6-dione using CsCO in acetonitrile at 80°C.

Purification and Characterization

Crystallization Techniques

Solid forms of the compound are purified using solvent systems such as ethanol/water or dimethylsulfoxide/water . Form A (the most stable polymorph) is obtained via slow evaporation, achieving >99% purity.

Analytical Validation

-

HPLC : Purity verified using C18 reverse-phase columns (95–99% purity).

-

NMR : Key signals include δ 14.79 (s, 1H, quinazolinone NH) and δ 4.21–4.35 (m, 2H, piperidine protons).

-

XRD : Distinct peaks at 2θ = 12.5°, 15.8°, and 24.3° confirm crystallinity.

Comparative Analysis of Synthetic Routes

Challenges and Optimization

-

Regioselectivity : Ensuring fluorine incorporation at the 5-position requires careful control of reaction conditions.

-

Stability : The piperidine-2,6-dione moiety is prone to hydrolysis; anhydrous conditions are critical.

-

Scale-Up : Kilogram-scale synthesis necessitates optimized solvent systems (e.g., ethyl acetate/heptane) .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 3-(5-Fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione with optimal yield and purity?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with functionalized quinazolinone precursors. Key steps include:

- Chlorination : Use phosphoryl trichloride (POCl₃) to introduce reactive chlorine groups at specific positions on the quinazolinone core .

- Nucleophilic Substitution : Replace chlorine atoms with piperidine-2,6-dione derivatives under basic conditions (e.g., potassium iodide in DMF) to form the target scaffold .

- Purification : Employ flash chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures to isolate high-purity product .

Critical Parameters : Monitor reaction temperature (80–120°C) and stoichiometry to minimize side products. Validate purity via HPLC (e.g., ammonium acetate buffer, pH 6.5, as in ).

Basic: Which analytical techniques are essential for structural elucidation and purity assessment of this compound?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm regiochemistry of the quinazolinone and piperidine moieties (e.g., aromatic proton shifts at δ 7.2–8.5 ppm for fluorinated quinazolinones) .

- HRMS : Verify molecular weight (e.g., calculated [M+H]⁺ for C₁₆H₁₄FN₃O₃: 316.10) .

- Chromatography :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

- Thermal Analysis :

Advanced: How can researchers systematically investigate polymorphic forms of this compound and their implications?

Methodological Answer:

- Screening Polymorphs :

- Characterization :

- XRD : Compare lattice parameters (e.g., monoclinic vs. orthorhombic systems) .

- Solubility Studies : Measure dissolution rates in simulated biological fluids to correlate polymorphs with bioavailability .

Data Interpretation : Use Rietveld refinement to quantify phase mixtures and stability hierarchies.

Advanced: What experimental strategies address contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer:

- Dose-Response Profiling : Perform IC₅₀ assays across multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate target-specific vs. off-target effects .

- Orthogonal Assays : Combine enzymatic assays (e.g., fluorogenic substrates) with cellular viability tests (MTT/WST-1) to decouple direct inhibition from cytotoxicity .

- Proteomic Analysis : Use SILAC labeling to identify unintended protein interactions that may explain divergent results .

Case Study : If one study reports anti-proliferative activity while another observes no effect, validate assay conditions (e.g., serum concentration, incubation time) and cell passage numbers .

Advanced: How can computational modeling complement experimental studies to elucidate the mechanism of action?

Methodological Answer:

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses in target proteins (e.g., kinases or HDACs). Focus on the fluorinated quinazolinone’s π-π stacking and hydrogen-bonding potential .

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes and identify key binding residues .

- QSAR : Corporate substituent effects (e.g., methyl vs. fluoro groups) to optimize bioactivity across derivative libraries .

Validation : Cross-check computational predictions with mutagenesis studies (e.g., alanine scanning of predicted binding sites) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods for weighing and synthesis steps due to potential dust/volatile byproducts .

- Waste Disposal : Quench reaction mixtures with 10% aqueous NaHCO₃ before discarding in halogenated waste containers .

Advanced: How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s therapeutic potential?

Methodological Answer:

- Derivative Libraries : Synthesize analogs with variations at the 5-fluoro (e.g., chloro, bromo) and 2-methyl (e.g., ethyl, cyclopropyl) positions .

- In Vitro Screening : Test analogs against primary targets (e.g., kinases) and counter-screens for CYP450 inhibition to prioritize leads .

- Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes and permeability (Caco-2 assays) to refine bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.